6-(Dimethylamino)quinolin-2(1h)-one
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Overview
Description
6-(Dimethylamino)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinoline core structure with a dimethylamino group at the 6-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)quinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and results in the formation of substituted quinolin-2(1H)-ones through intramolecular nucleophilic cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the dimethylamino group or other positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, hydroxyquinoline derivatives, and substituted quinoline compounds
Scientific Research Applications
6-(Dimethylamino)quinolin-2(1H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological system. The detailed molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Dimethylamino)quinolin-2(1H)-one include other quinolinone derivatives, such as:
Quinolin-2(1H)-one: The parent compound without the dimethylamino group.
6-Aminoquinolin-2(1H)-one: A derivative with an amino group at the 6-position.
6-Methylquinolin-2(1H)-one: A derivative with a methyl group at the 6-position.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to other quinolinone derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
238756-51-9 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-(dimethylamino)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12-10/h3-7H,1-2H3,(H,12,14) |
InChI Key |
PWJAZUTZMWJFEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)C=C2 |
Origin of Product |
United States |
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